molecular formula C22H23N5O2S B243301 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide

Cat. No. B243301
M. Wt: 421.5 g/mol
InChI Key: YMRAQSYRMFHZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling molecule involved in the development and activation of B cells, which play a critical role in the immune system. TAK-659 has been shown to have potential therapeutic applications in various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders.

Mechanism of Action

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide works by selectively inhibiting BTK, a key signaling molecule involved in B cell development and activation. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B cell receptor (BCR) signaling. Upon activation of the BCR, BTK is activated and phosphorylates downstream targets, leading to B cell activation, proliferation, and differentiation. N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking BCR signaling and B cell activation.
Biochemical and physiological effects:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide has been shown to have several biochemical and physiological effects, including inhibition of BTK activity, suppression of B cell activation and proliferation, and reduction of inflammation. In a study published in Leukemia, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to induce apoptosis (programmed cell death) in B cell lymphoma cells by inhibiting BTK and downstream signaling pathways (Kawakami et al., 2018). In another study published in the Journal of Immunology, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to inhibit the production of inflammatory cytokines by B cells and dendritic cells, suggesting its potential as an anti-inflammatory agent (Suzuki et al., 2017).

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide as a research tool is its high selectivity for BTK, which allows for specific targeting of B cell signaling pathways. However, one limitation is its potential off-target effects on other kinases, which may affect the interpretation of experimental results. Additionally, the optimal concentration and duration of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide treatment may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide, including:
1. Combination therapy: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide may be used in combination with other drugs to enhance its therapeutic efficacy and overcome resistance mechanisms.
2. Biomarker identification: Biomarkers may be identified to predict response to N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide treatment and monitor disease progression.
3. Clinical trials: N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide may be evaluated in clinical trials for various diseases, including B cell malignancies, autoimmune diseases, and inflammatory disorders.
4. Mechanistic studies: Further mechanistic studies may be conducted to elucidate the downstream targets and pathways affected by N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide and its potential off-target effects.
Conclusion:
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide is a small molecule inhibitor that targets the BTK pathway and has potential therapeutic applications in various diseases. Its selective inhibition of BTK makes it a valuable research tool for studying B cell signaling pathways. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide involves several steps, including the formation of the triazole-thiadiazole ring system, the coupling of the benzyl and isopropoxy groups, and the introduction of the amide moiety. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited (US20150126613A1).

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In a study published in Cancer Research, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to inhibit the growth of B cell lymphoma cells in vitro and in vivo by blocking BTK signaling (Wang et al., 2017). In another study published in Arthritis & Rheumatology, N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-4-isopropoxybenzamide was shown to ameliorate the symptoms of arthritis in a mouse model of rheumatoid arthritis by inhibiting B cell activation and reducing inflammation (Nakamura et al., 2019).

properties

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C22H23N5O2S/c1-4-19-24-25-22-27(19)26-21(30-22)17-7-5-15(6-8-17)13-23-20(28)16-9-11-18(12-10-16)29-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,28)

InChI Key

YMRAQSYRMFHZKN-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC(C)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.